Sodium6-(trifluoromethyl)pyridine-2-sulfinate
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Overview
Description
Sodium 6-(trifluoromethyl)pyridine-2-sulfinate is a chemical compound with the empirical formula C6H3F3NNaO2S. It is a member of the pyridine sulfinates family, which are known for their utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is often used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 6-(trifluoromethyl)pyridine-2-sulfinate typically involves the reaction of 6-(trifluoromethyl)pyridine-2-sulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions are generally mild, with the temperature maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of sodium 6-(trifluoromethyl)pyridine-2-sulfinate follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated crystallization processes are common to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Sodium 6-(trifluoromethyl)pyridine-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include various pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
Sodium 6-(trifluoromethyl)pyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of sodium 6-(trifluoromethyl)pyridine-2-sulfinate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transfer of the trifluoromethyl group to the pyridine ring, resulting in the formation of a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-(trifluoromethyl)pyridine-2-sulfinate
- Sodium pyridine-2-sulfinate
- Sodium 6-methylpyridine-2-sulfinate
Uniqueness
Sodium 6-(trifluoromethyl)pyridine-2-sulfinate is unique due to the presence of the trifluoromethyl group at the 6-position of the pyridine ring. This structural feature imparts distinct electronic properties, making it particularly useful in reactions requiring strong electron-withdrawing groups .
Properties
Molecular Formula |
C6H3F3NNaO2S |
---|---|
Molecular Weight |
233.15 g/mol |
IUPAC Name |
sodium;6-(trifluoromethyl)pyridine-2-sulfinate |
InChI |
InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)4-2-1-3-5(10-4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
HSAIBBDLTBFMJT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)[O-])C(F)(F)F.[Na+] |
Origin of Product |
United States |
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